Saprorthoquinone
Overview
Description
Saprorthoquinone is a diterpenoid compound found in Salvia atropatana . It has been shown to have cytotoxic effects on PC3 cells .
Synthesis Analysis
The synthesis of Saprorthoquinone involves the use of abietane-type diterpenoids. A new abietane-type diterpenoid, named atropatanene, was synthesized along with three known diterpenoids, 7α-acetoxyroyleanone, and a mixture of two isomers, saprorthoquinone and aethiopinone .Molecular Structure Analysis
The molecular structure of Saprorthoquinone includes an ortho-quinone pharmacophore, which has been identified as a key component in its activity against IDO1 . The structure of Saprorthoquinone also includes a N-(2-aminophenyl) amide pharmacophore .Chemical Reactions Analysis
Saprorthoquinone and its analogues were investigated for their structure-activity relationship (SAR) against IDO1. The results demonstrated that the ortho-quinone was a key pharmacophore .Physical And Chemical Properties Analysis
Saprorthoquinone is a powder with a molecular formula of C20H24O2 and a molecular weight of 296.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Cancer Treatment Strategy
Saprorthoquinone and its analogues, derived from Salvia prionitis Hance, have been studied for their potential as dual inhibitors of IDO1 (indoleamine 2,3-dioxygenase 1) and HDAC1 (histone deacetylase 1). This dual inhibition approach can be beneficial for cancer treatment, combining immunotherapeutic and epigenetic drugs. A particular compound, identified as 33d, showed balanced activity against both IDO1 and HDAC1, suggesting its potential for synergistic antitumor activity (Lin et al., 2020).
Synthesis and Antitumor Activity
Further research into saprorthoquinone includes the synthesis of its analogues and evaluation of their antitumor activity. Studies have demonstrated that some of these compounds exhibit potent cytotoxicity against tumor cells and significant inhibitory effects on leukemia and other cancer cell lines, indicating their potential as therapeutic agents in oncology (Qiao, 2002); [(Deng et al., 2011)](https://consensus.app/papers/synthesis-antitumor-activity-salvicine-analogues-deng/8c5d167ac5f85699854158a1c17d549e/?utm_source=chatgpt).
Chemical Synthesis
The chemical synthesis of saprorthoquinone and related compounds, such as salvinolone and 4-hydroxysapriparaquinone, has been explored, starting from (+)-dehydroabietic acid. This research is significant for understanding the structural aspects of these compounds and their potential applications in medicinal chemistry (Matsumoto et al., 1993).
Diterpenoids Isolation
Saprorthoquinone has been isolated from the roots of Salvia prionitis Hance, along with other diterpenoids. Understanding the structure and properties of these compounds is crucial for exploring their therapeutic potential, including their roles in traditional medicine and modern pharmacological applications (Lin et al., 1989).
Safety And Hazards
Future Directions
The discovery of IDO1 and HDAC1 dual inhibitors, such as Saprorthoquinone, may provide a novel strategy for cancer treatment by taking advantages of both immunotherapeutic and epigenetic drugs . This study provides a new strategy for future IDO1/HDAC dual inhibitors with synergistic antitumor activity started from lead compound 33d .
properties
IUPAC Name |
7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-12(2)7-6-8-16-14(5)9-10-15-11-17(13(3)4)19(21)20(22)18(15)16/h7,9-11,13H,6,8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJDKZSXXFWHPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Saprothoquinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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